molecular formula C8H10BrN3O2 B3348609 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-36-3

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No. B3348609
CAS RN: 18002-36-3
M. Wt: 260.09 g/mol
InChI Key: MLCGLOWNMBQPKQ-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a pyrimidine derivative that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. In

Scientific Research Applications

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has potential applications in various fields of scientific research. It has been studied for its anticancer properties, antiviral properties, and as a potential drug target for various diseases. This compound has also been used in the development of new drugs and as a tool in biochemical research.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes or proteins involved in various cellular processes. Further research is required to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the growth of cancer cells and viruses. This compound has also been shown to have anti-inflammatory properties and to modulate the immune system. Further research is required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one. One direction is to further investigate its mechanism of action and its potential as a drug target for various diseases. Another direction is to explore its potential as a tool in biochemical research. Additionally, research could focus on improving the solubility of this compound to make it more versatile in laboratory experiments. Finally, more studies could be conducted to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Further research is required to fully understand the potential of this compound in various fields of scientific research.

properties

IUPAC Name

4-amino-5-bromo-1-(oxolan-2-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c9-5-4-12(6-2-1-3-14-6)8(13)11-7(5)10/h4,6H,1-3H2,(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCGLOWNMBQPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=NC2=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80296787
Record name MLS002706408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-bromo-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

CAS RN

18002-36-3
Record name MLS002706408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002706408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80296787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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